Lipophilicity (cLogP) Shift vs. 5-Azaspiro[2.4]heptan-7-amine to Modulate CNS Drug-Like Properties
The target compound exhibits a computed XLogP3 of 1.1, representing a ~1.8 log-unit increase in lipophilicity compared to the primary amine 5-azaspiro[2.4]heptan-7-amine (XLogP3 = -0.7) [1]. This quantitative shift places the target compound within a more desirable lipophilicity range for passive CNS penetration while still maintaining favorable solubility characteristics in its dihydrochloride salt form.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5-Azaspiro[2.4]heptan-7-amine (PubChem CID 11819059); XLogP3 = -0.7 |
| Quantified Difference | Δ = +1.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A logP difference of 1.8 units significantly alters CNS partition and off-target binding profiles, making the target compound a distinct chemical probe for neuropharmacology programs requiring moderate lipophilicity.
- [1] PubChem Compound Summary. XLogP3-AA values for CID 91666788 (7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane) and CID 11819059 (5-Azaspiro[2.4]heptan-7-amine). View Source
